Cas no 2413848-64-1 (rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate)
![rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2413848-64-1x500.png)
rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-6924917
- 2413848-64-1
- rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate
-
- インチ: 1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-6-7-9-10(15)14(4,5)11(9)16/h9-11,16H,6-8H2,1-5H3/t9-,10+,11-/m0/s1
- InChIKey: KPRNFHOFKPSJIM-AXFHLTTASA-N
- ほほえんだ: O[C@H]1[C@H]2CCCN(C(=O)OC(C)(C)C)[C@H]2C1(C)C
計算された属性
- せいみつぶんしりょう: 255.18344366g/mol
- どういたいしつりょう: 255.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 49.8Ų
rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6924917-0.1g |
rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate |
2413848-64-1 | 95.0% | 0.1g |
$930.0 | 2025-03-12 | |
Enamine | EN300-6924917-5.0g |
rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate |
2413848-64-1 | 95.0% | 5.0g |
$3065.0 | 2025-03-12 | |
Enamine | EN300-6924917-0.05g |
rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate |
2413848-64-1 | 95.0% | 0.05g |
$888.0 | 2025-03-12 | |
Enamine | EN300-6924917-1.0g |
rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate |
2413848-64-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-12 | |
Enamine | EN300-6924917-2.5g |
rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate |
2413848-64-1 | 95.0% | 2.5g |
$2071.0 | 2025-03-12 | |
Enamine | EN300-6924917-0.5g |
rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate |
2413848-64-1 | 95.0% | 0.5g |
$1014.0 | 2025-03-12 | |
Enamine | EN300-6924917-10.0g |
rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate |
2413848-64-1 | 95.0% | 10.0g |
$4545.0 | 2025-03-12 | |
Enamine | EN300-6924917-0.25g |
rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate |
2413848-64-1 | 95.0% | 0.25g |
$972.0 | 2025-03-12 |
rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylateに関する追加情報
Comprehensive Analysis of rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate (CAS No. 2413848-64-1)
The compound rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate (CAS No. 2413848-64-1) is a structurally complex molecule that has garnered significant attention in the field of organic chemistry and pharmaceutical research. Its unique bicyclic framework and functional groups make it a valuable intermediate in the synthesis of bioactive molecules. The presence of a tert-butyl ester and a hydroxy group at specific positions enhances its reactivity and potential applications in drug discovery.
In recent years, the demand for chiral building blocks like rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate has surged, driven by the growing emphasis on enantioselective synthesis and green chemistry. Researchers are particularly interested in its role in constructing nitrogen-containing heterocycles, which are prevalent in many FDA-approved drugs. The compound's stereochemical complexity also makes it a subject of interest for computational chemists exploring molecular docking and QSAR modeling.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate?" The answer lies in multi-step organic transformations, often involving asymmetric catalysis or enzymatic resolution. Another common query is: "How does the stereochemistry of this compound influence its biological activity?" Studies suggest that the (1R,6S,7S) configuration can significantly impact binding affinity to target proteins, making it a critical factor in drug design.
The azabicyclo[4.2.0]octane core of this molecule is a privileged scaffold in medicinal chemistry, often associated with CNS-targeting drugs and enzyme inhibitors. Its rigid structure and hydrogen-bonding capabilities contribute to its versatility in molecular recognition. Additionally, the tert-butyl group provides steric protection, improving the compound's stability during synthetic manipulations.
From an industrial perspective, rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate is often discussed in the context of scale-up challenges and cost-effective production. Optimizing its synthesis to reduce environmental impact aligns with the Principles of Green Chemistry, a topic of high relevance in modern pharmaceutical manufacturing. Companies are increasingly investing in continuous flow chemistry and biocatalysis to address these challenges.
In summary, rac-tert-butyl (1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate (CAS No. 2413848-64-1) represents a fascinating intersection of structural complexity, synthetic utility, and therapeutic potential. Its study continues to inspire innovations in organic synthesis, drug development, and sustainable chemistry, making it a compound of enduring scientific and industrial significance.
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